molecular formula C15H13ClN2O4 B1420540 Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate CAS No. 1160264-40-3

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate

Cat. No.: B1420540
CAS No.: 1160264-40-3
M. Wt: 320.73 g/mol
InChI Key: WQUABOQVFAELIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) and Certificate of Analysis provided by the supplier .

Mechanism of Action

Biochemical Analysis

Cellular Effects

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling proteins. This compound also impacts gene expression, leading to changes in the production of specific proteins. Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, which can result in changes in energy production and utilization within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of specific genes, which in turn affects various cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including adverse impacts on liver and kidney function. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites within the cell. Additionally, the compound’s metabolism can lead to the formation of active or inactive metabolites, which further influence its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. These localization patterns influence the compound’s interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The aminocarbonyl group is then introduced via an amide formation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Ethyl 2-[2-(aminocarbonyl)-4-bromophenoxy]nicotinate
  • Ethyl 2-[2-(aminocarbonyl)-4-fluorophenoxy]nicotinate
  • Ethyl 2-[2-(aminocarbonyl)-4-methylphenoxy]nicotinate

Uniqueness: Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and can influence its interaction with biological targets, making it a valuable tool in research .

Properties

IUPAC Name

ethyl 2-(2-carbamoyl-4-chlorophenoxy)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-2-21-15(20)10-4-3-7-18-14(10)22-12-6-5-9(16)8-11(12)13(17)19/h3-8H,2H2,1H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUABOQVFAELIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)OC2=C(C=C(C=C2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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